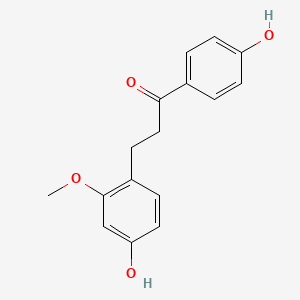

Loureirin C

描述

Loureirin C 是一种二氢查耳酮化合物,源自中国血竭树(Dracaena cochinchinensis)的红色树脂。 这种化合物因其多种药理特性而备受关注,包括抗炎、抗氧化和神经保护作用 .

准备方法

合成路线和反应条件

Loureirin C 可以通过经典的克莱森-施密特反应合成,该反应涉及芳香醛在碱存在下与酮缩合 . 反应条件通常包括:

试剂: 芳香醛、酮和碱(例如氢氧化钠或氢氧化钾)。

溶剂: 乙醇或甲醇。

温度: 室温至回流条件。

时间: 反应完成需要数小时。

工业生产方法

This compound 的工业生产涉及从Dracaena cochinchinensis茎中提取红色树脂,然后通过柱色谱和重结晶等纯化工艺获得纯化合物 .

化学反应分析

Antioxidant Mechanisms of Loureirin C

This compound demonstrates potent antioxidant activity by neutralizing reactive oxygen species (ROS), particularly hydroxyl radicals (- OH). Experimental studies using SH-SY5Y neuronal cells show LC reduces intracellular and mitochondrial ROS levels during oxygen-glucose deprivation/reperfusion (OGD/R) injury . Theoretical density functional theory (DFT) calculations further elucidate the molecular interactions underlying its radical-scavenging capacity .

Conformer Analysis

DFT calculations identified five conformers of LC, with LC3 being the most stable due to its twisted molecular structure (dihedral angle ∠(C7-C9-C11-C15) = −53.88°). This conformation positions the methoxy group coplanar with the A-ring and hydroxyl groups in optimal positions for radical interactions .

| Parameter | LC1 | LC2 | LC3 | LC4 | LC5 |

|---|---|---|---|---|---|

| O3-H35 (Å) | 0.973 | 0.973 | 0.973 | 0.973 | 0.973 |

| O3-C14 (Å) | 1.379 | 1.381 | 1.380 | 1.381 | 1.381 |

| ∠C14-O3-H35 (°) | 107.898 | 107.662 | 107.696 | 108.504 | 107.586 |

| ∠C19-O4-H36 (°) | 108.248 | 108.233 | 108.160 | 108.297 | 108.194 |

| ∠C9-C7-C11-C15 (°) | −58.971 | −54.396 | −53.880 | −59.786 | 178.021 |

Fukui Function Analysis

Fukui indices reveal reactive sites for radical attack:

-

Highest reactivity : Carbonyl group (C=O) due to high electron density.

-

Hydroxyl groups (O3, O4) and aromatic carbons (C7, C9, C10, C12, C13, C14, C11, C15, C16, C17, C18, C19) are secondary reactive sites .

| Atom | Fukui Index (f k⁰) |

|---|---|

| O2 | 0.106 |

| C8 | 0.104 |

| O3 | 0.092 |

| O4 | 0.088 |

| C7 | 0.076 |

| C9 | 0.074 |

Reaction Mechanisms

-

Hydrogen Abstraction (H-abstraction)

-

Electron-Transfer (e-transfer)

-

Radical Adduct Formation (RAF)

Reaction Enthalpy Studies

DFT calculations quantified the thermodynamic favorability of each mechanism:

| Mechanism | Reaction Enthalpy (ΔH, eV) |

|---|---|

| H-abstraction | −2.54 |

| e-transfer | −1.91 |

| RAF | −1.68 |

H-abstraction is the most exothermic and thermodynamically favored pathway .

Experimental Validation

-

Cell Viability : LC (≤15 μM) is non-cytotoxic to SH-SY5Y cells and enhances viability during OGD/R injury .

-

ROS Inhibition : LC reduces intracellular (DCFH-DA assay) and mitochondrial (MitoSox assay) ROS levels, confirming its antioxidant efficacy .

This compound’s chemical reactivity centers on its ability to scavenge hydroxyl radicals through multiple pathways, with H-abstraction being the dominant mechanism. These findings highlight its potential as a therapeutic agent for oxidative stress-related pathologies.

科学研究应用

Introduction to Loureirin C

This compound is a bioactive compound derived from Dracaena cochinchinensis, commonly known as Chinese Dragon's Blood. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects. Recent studies have elucidated its mechanisms of action, suggesting promising avenues for treating conditions such as Alzheimer's disease and ischemic stroke.

Neuroprotective Effects

Alzheimer's Disease (AD) Treatment

- This compound has shown partial agonistic activity on estrogen receptors (ERα), which is significant given the role of estrogen in neuroprotection. In vitro and in vivo studies indicate that it improves cognitive function and exhibits neuroprotective effects in AD models. The compound was evaluated using various methods, including MTT assays and behavioral tests, confirming its potential as a candidate for AD therapy .

Mechanism of Action

- The neuroprotective properties of this compound are attributed to its estrogenic activity, which may help mitigate cognitive decline associated with AD. The use of selective inhibitors and gene silencing techniques further supports its role in targeting ERα pathways .

Ischemic Stroke Management

Therapeutic Potential

- Research demonstrates that this compound can ameliorate ischemia and reperfusion injury in rat models by inhibiting microglial activation through the TLR4/NF-κB signaling pathway. This was evidenced by significant improvements in neurological scores and reductions in cerebral infarct volume following administration of the compound .

Experimental Findings

- In a study involving middle cerebral artery occlusion/reperfusion (MCAO/R), this compound significantly reduced brain water content and infarct volume, indicating its protective effects against ischemic damage. The mechanism involves promoting TLR4 degradation, thereby reducing inflammation mediated by microglia .

Antioxidant Properties

Radical Scavenging Activity

- This compound exhibits notable antioxidant properties, which are crucial for protecting neurons from oxidative stress during ischemic events. Experimental data indicate that it effectively scavenges reactive oxygen species (ROS) in neuronal cell lines subjected to oxygen-glucose deprivation/reperfusion (OGD/R) conditions .

Mechanism Insights

- The antioxidant mechanism involves electron transfer from this compound to free radicals, particularly through hydroxyl groups present in its structure. This interaction mitigates oxidative damage, enhancing neuronal viability post-injury .

Case Studies and Research Findings

作用机制

Loureirin C 通过多个分子靶点和途径发挥作用:

抗氧化机制: This compound 通过氢原子转移、电子转移和自由基加成反应清除活性氧物种(ROS).

与相似化合物的比较

This compound 因其独特的药理特性而与其类似物不同。 相似的化合物包括:

Loureirin A: 另一种具有类似抗炎和抗氧化特性的二氢查耳酮。

Loureirin B: 以其抗菌和抗肿瘤活性而闻名。

Cochinchinenin: 表现出抗炎和镇痛作用.

This compound 因其全面的神经保护和抗抑郁样特性而脱颖而出,使其成为进一步研究和治疗开发的有希望的候选药物。

相似化合物的比较

Loureirin C is unique among its analogues due to its specific pharmacological properties. Similar compounds include:

Loureirin A: Another dihydrochalcone with similar anti-inflammatory and antioxidant properties.

Loureirin B: Known for its antibacterial and anti-tumor activities.

Cochinchinenin: Exhibits anti-inflammatory and analgesic effects.

This compound stands out due to its comprehensive neuroprotective and antidepressant-like properties, making it a promising candidate for further research and therapeutic development.

生物活性

Loureirin C is a dihydrochalcone compound derived from Dracaena cochinchinensis , commonly known as Dragon's blood. This compound has garnered attention for its potential therapeutic effects, particularly in neuroprotection and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Neuroprotective Effects

Recent studies have demonstrated the neuroprotective properties of this compound, particularly in the context of ischemic stroke. In a study involving Sprague-Dawley rats subjected to middle cerebral artery occlusion/reperfusion (MCAO/R), this compound was found to significantly ameliorate brain injury. The compound was administered intragastrically at various doses (7, 14, and 28 mg/kg), leading to improvements in neurological scores (p < 0.001), reduced brain water content (p < 0.001), and decreased cerebral infarct volume (p = 0.001) .

The underlying mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is crucial in mediating inflammation following ischemic events. This compound enhances the degradation of TLR4 by promoting its ubiquitination through Triad3A-mediated mechanisms .

Antioxidant Activity

This compound exhibits antioxidant properties that contribute to its neuroprotective effects. Experimental studies indicate that it can scavenge free radicals effectively, which is vital in reducing oxidative stress during ischemic conditions. The compound demonstrated a significant increase in cell viability in SH-SY5Y cells subjected to oxygen and glucose deprivation followed by reperfusion . The half-maximal inhibitory concentration (IC50) for cell viability was determined to be approximately 4.942 μM .

Anticancer Properties

This compound and its analogues have shown promising anticancer activities against various human cancer cell lines, including colorectal cancer (CRC). A recent study indicated that Loureirin analogues could induce G2/M phase cell cycle arrest and regulate apoptosis pathways via the Fas death receptor . The specific analogue 4c exhibited notable anti-proliferative effects without cytotoxicity towards normal cells, suggesting its potential as a therapeutic candidate for CRC treatment.

Summary of Research Findings

Case Studies

- Ischemic Stroke Model : In a controlled experiment with MCAO/R rats, this compound was administered at increasing doses, showing a dose-dependent neuroprotective effect characterized by improved neurological function and reduced infarct size.

- Colorectal Cancer Cell Lines : Loureirin analogues were tested against CRC cell lines, revealing significant anti-proliferative effects and suggesting mechanisms involving cell cycle regulation and apoptosis activation.

属性

IUPAC Name |

3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKRZXFBCWYAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。